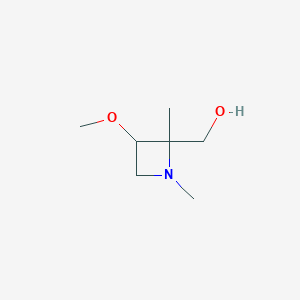![molecular formula C12H12F3N3 B11762743 (S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B11762743.png)
(S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole is a synthetic organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzoimidazole core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole typically involves multi-step organic synthesis. The process may start with the preparation of the benzoimidazole core, followed by the introduction of the pyrrolidine ring and the trifluoromethyl group. Common reagents and conditions might include:
Starting materials: Benzimidazole derivatives, pyrrolidine, and trifluoromethylating agents.
Reagents: Strong bases (e.g., sodium hydride), catalysts (e.g., palladium), and solvents (e.g., dimethylformamide).
Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and specific pH conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include:
Batch or continuous flow processes: To enhance efficiency and yield.
Green chemistry principles: To minimize waste and use of hazardous reagents.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Addition reagents: Hydrogen gas (with a catalyst), halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Pyrrolidin-2-YL)-5-methyl-1H-benzo[D]imidazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
(S)-2-(Pyrrolidin-2-YL)-5-chloro-1H-benzo[D]imidazole: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole can significantly influence its chemical and biological properties, such as:
Lipophilicity: Increased lipophilicity can enhance membrane permeability.
Metabolic stability: The trifluoromethyl group can resist metabolic degradation.
Biological activity: Potentially unique interactions with biological targets.
Properties
Molecular Formula |
C12H12F3N3 |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)7-3-4-8-10(6-7)18-11(17-8)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18)/t9-/m0/s1 |
InChI Key |
CWUDJCRPKHLRGY-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B11762662.png)

![tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11762676.png)
![(1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol](/img/structure/B11762681.png)

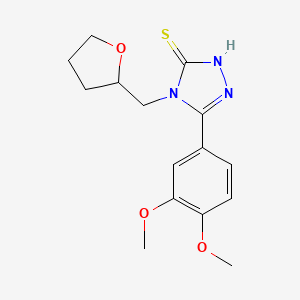
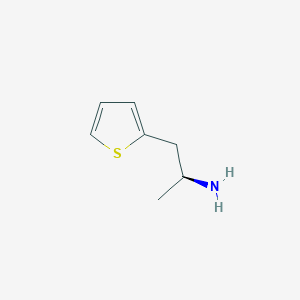
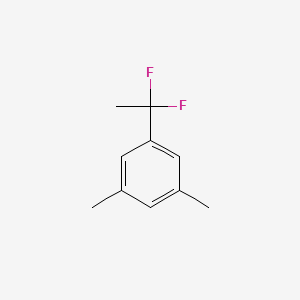
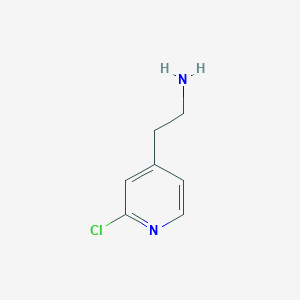
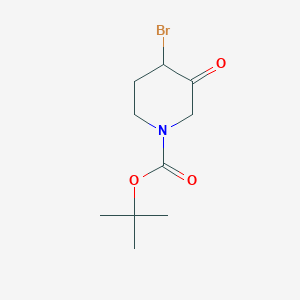
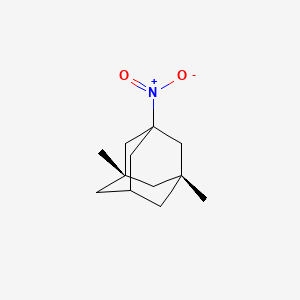
![5-Methyl-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B11762730.png)
![5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11762734.png)
